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Compound of Interest

Compound Name: VU0285683

Cat. No.: B15616146 Get Quote

In the landscape of neurological drug development, understanding the pharmacokinetic profiles

of novel compounds is paramount for predicting their efficacy and safety. This guide provides a

detailed comparison of the pharmacokinetic properties of basimglurant, a negative allosteric

modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), and VU0285683, a

positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).

While extensive data from preclinical and clinical studies are available for basimglurant, a

comprehensive search of publicly available scientific literature did not yield specific

pharmacokinetic data for VU0285683. Therefore, this guide will present a detailed overview of

the pharmacokinetics of basimglurant and the known signaling pathways for both mGluR5

NAMs and mGluR1 PAMs, highlighting the current data gap for VU0285683.

Pharmacokinetic Profiles
A summary of the key pharmacokinetic parameters for basimglurant across different species is

presented below.

Table 1: Summary of Pharmacokinetic Parameters for Basimglurant
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Parameter Human Rat Monkey

Bioavailability ~67% (oral)[1] 50%[2] 50%[2]

Time to Maximum

Concentration (Tmax)
0.71 hours (oral)[1] Not Reported Not Reported

Terminal Half-life

(t1/2)

77.2 ± 38.5 hours

(oral, [12C]-

basimglurant); 178

hours (oral, [14C]-

basimglurant)[1]

7 hours[2] 20 hours[2]

Volume of Distribution

(Vss)

677 ± 229 L

(intravenous)[1]
Not Reported Not Reported

Clearance (CL)
11.8 ± 7.4 mL/h

(intravenous)[1]

Twofold higher in

smokers and 40%

higher in males

(apparent clearance)

[3]

Not Reported

Protein Binding 98-99%[2] Not Reported Not Reported

Primary Route of

Excretion

Urine (73.4%) and

feces (26.5%)[1]
Not Reported Not Reported

Major Metabolites

M1-Glucuronide and

four other minor

metabolites[1]

Not Reported Not Reported

Pharmacokinetic Profile of VU0285683

Despite extensive searches, no publicly available data on the pharmacokinetic parameters

(absorption, distribution, metabolism, and excretion) of VU0285683 were found.

Experimental Protocols
Basimglurant: Double-Tracer Absorption, Distribution, Metabolism, and Excretion (ADME)

Study in Humans[1]
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This study aimed to characterize the absolute bioavailability and disposition of basimglurant

using a double-tracer technique.

Study Design: Six healthy male volunteers received a single 1 mg oral dose of [12C/14C]-

basimglurant (2.22 MBq) administered concomitantly with a 100 μg intravenous tracer dose

of [13C6]-basimglurant.

Sample Collection: Blood, plasma, urine, and feces were collected at various time points.

Analytical Methods:

Concentrations of [12C]-basimglurant and [13C6]-basimglurant in plasma were

determined using a specific liquid chromatography-tandem mass spectrometry (LC/MS-

MS) method.

Total [14C] radioactivity in whole blood, plasma, urine, and feces was measured by liquid

scintillation counting.

Metabolic profiling was conducted on plasma, urine, blood cell pellet, and feces samples.

Signaling Pathways
Basimglurant (mGluR5 Negative Allosteric Modulator)

Basimglurant acts as a negative allosteric modulator of the mGluR5 receptor. This receptor is a

Gq-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade

through phospholipase C (PLC). PLC activation leads to the production of inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+), while DAG activates protein kinase C (PKC). As a NAM, basimglurant attenuates this

signaling cascade in the presence of glutamate.
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Signaling pathway of an mGluR5 NAM like basimglurant.

VU0285683 (mGluR1 Positive Allosteric Modulator)

VU0285683 is a positive allosteric modulator of the mGluR1 receptor. Similar to mGluR5,

mGluR1 is a Gq-protein coupled receptor. As a PAM, VU0285683 enhances the receptor's

response to glutamate, thereby potentiating the downstream signaling cascade involving PLC,

IP3, and DAG.
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Signaling pathway of an mGluR1 PAM like VU0285683.
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Conclusion
This guide provides a comprehensive overview of the pharmacokinetic profile of basimglurant,

supported by data from human and animal studies. The detailed experimental protocol for the

human ADME study offers valuable insight into the methodologies employed for its

characterization. In contrast, a significant information gap exists for VU0285683, with no

publicly available pharmacokinetic data. The provided signaling pathway diagrams illustrate the

distinct modulatory effects of basimglurant and VU0285683 on their respective metabotropic

glutamate receptors. Further research is required to elucidate the pharmacokinetic profile of

VU0285683 to enable a direct and comprehensive comparison with basimglurant.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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